

Introduction: The Strategic Importance of a Chiral Scaffold

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Compound of Interest

Compound Name: *Tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride*

Cat. No.: B1287891

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(R)-tert-butyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical development.^[1] The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial intermolecular interactions with biological targets.^{[2][3]} The specific utility of this compound stems from two key features: the stereochemically defined amine at the C-3 position and the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

This precise (R)-configuration is essential for the synthesis of numerous enantiomerically pure active pharmaceutical ingredients (APIs). The Boc group provides robust protection under various reaction conditions while allowing for selective deprotection under mild acidic conditions, a critical feature for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin and Alogliptin, which are prominent anti-diabetic agents.^{[4][5][6]} This guide provides the in-depth knowledge required to effectively synthesize, analyze, and utilize this versatile chemical entity.

Part 1: Core Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation for its successful application. The CAS number for the (R)-enantiomer is 188111-79-7.^{[1][7][8]}

Table 1: Compound Identification and Properties

Property	Value	Source(s)
CAS Number	188111-79-7	[1] [7] [8] [9]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[7] [8] [9]
Molecular Weight	200.28 g/mol	[7] [8] [9]
IUPAC Name	tert-butyl (3R)-3-aminopiperidine-1-carboxylate	[1] [6]
Synonyms	(R)-1-Boc-3-aminopiperidine, (R)-3-Amino-1-N-Boc- piperidine	[5] [8]
Appearance	Colorless to pale yellow liquid or oil	[5] [10]
Optical Activity	[\alpha]/D: -28.5 ± 2° (c=1 in DMF)	[5] [9]
Boiling Point	277.3 ± 33.0 °C (Predicted)	[5]
Density	1.041 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Soluble in Chloroform, DMF, DMSO; Immiscible with water	[5]

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |[\[5\]](#)[\[11\]](#) |

Part 2: Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a critical process, as stereochemical purity directly impacts the efficacy and safety of the final API. The primary challenge lies in establishing the chiral center at the C-3 position. Industrially, this is often achieved through the resolution of a racemic mixture rather than a *de novo* asymmetric synthesis.

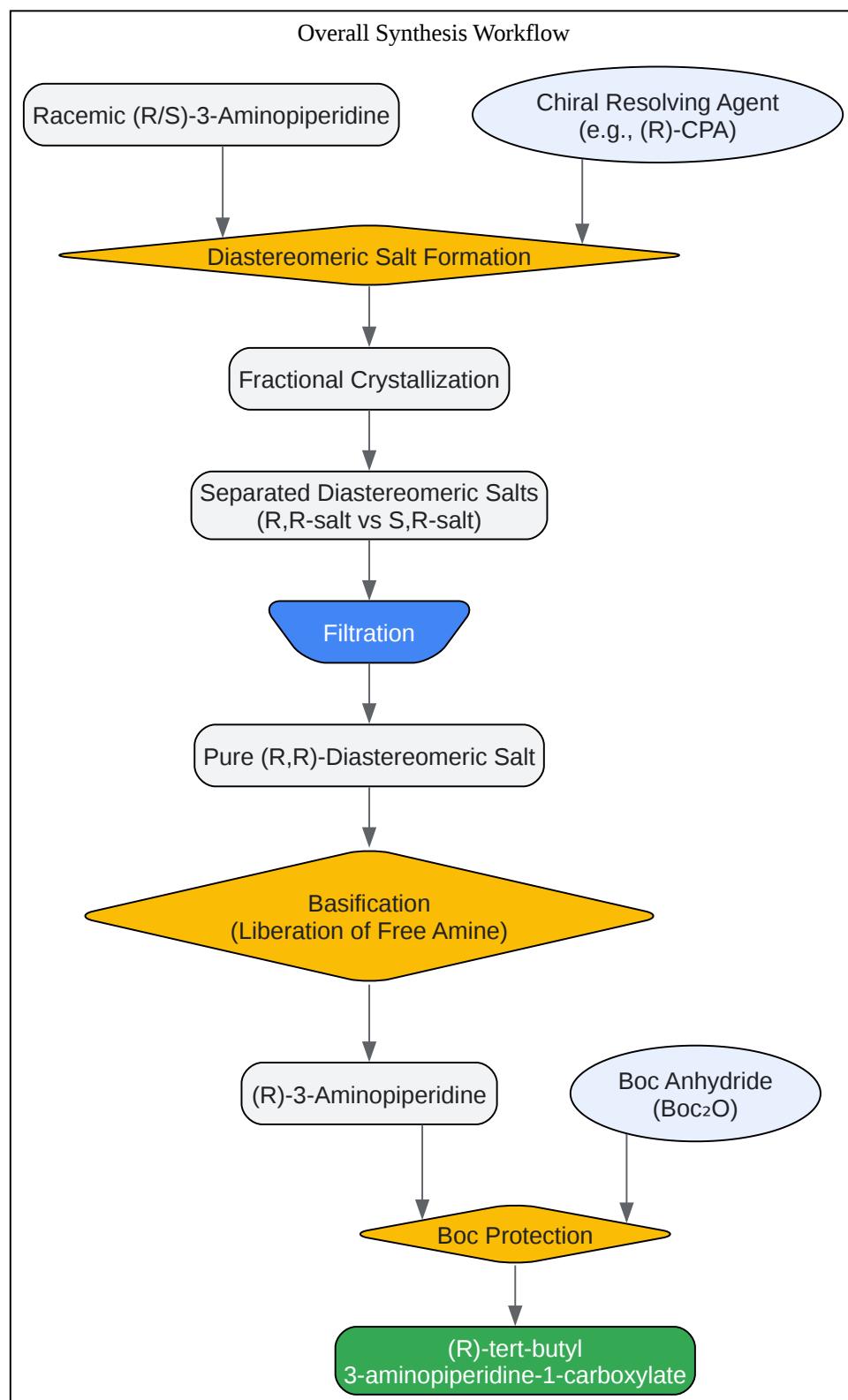
Causality of Synthetic Strategy: Resolution of Racemic 3-Aminopiperidine

The classical resolution of racemic 3-aminopiperidine via diastereomeric salt formation is a robust and scalable method.^[4] This approach is often favored over asymmetric synthesis for its cost-effectiveness and high fidelity.

The core principle involves:

- **Diastereomer Formation:** Reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility.
- **Fractional Crystallization:** The key step exploits the differential solubility of the two diastereomeric salts in a specific solvent system. One salt preferentially crystallizes out of the solution, allowing for its separation by simple filtration.
- **Liberation of the Free Amine:** The isolated, enantiomerically pure diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired (R)-3-aminopiperidine.

Recent studies have demonstrated high efficiency using resolving agents like (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), achieving high yields (99.5%) and excellent enantiomeric excess (99.6% e.e.).^{[4][12]}



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Caption: A typical workflow for producing the target compound via chiral resolution.

Experimental Protocol: Boc-Protection of (R)-3-Aminopiperidine

This protocol describes the final step to yield the title compound. The Boc group is installed using di-tert-butyl dicarbonate (Boc_2O), a standard and highly efficient reagent for this transformation.

- **Setup:** To a stirred solution of enantiomerically pure (R)-3-aminopiperidine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine (1.1 equiv).
 - **Causality:** The base is required to neutralize the in-situ formation of acidic byproducts and to ensure the amine nucleophile remains in its free, unprotonated state for efficient reaction.
- **Reaction:** Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.
- **Workup:** Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
 - **Causality:** The aqueous washes are critical for removing unreacted reagents, the triethylamine salt, and other water-soluble impurities.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude oil by flash column chromatography on silica gel to afford the final (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a pure product.

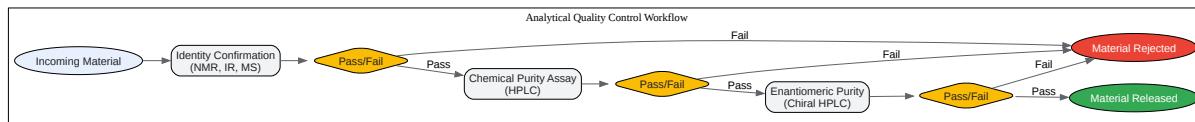
Part 3: Analytical Quality Control: A Self-Validating System

Ensuring the quality of (R)-tert-butyl 3-aminopiperidine-1-carboxylate is paramount. A robust QC workflow confirms its identity, purity, and, most importantly, its stereochemical integrity. Each analytical step serves as a gate, validating a critical quality attribute before the material can be approved.

Table 2: Summary of Key Analytical & Spectroscopic Methods

Analysis	Technique	Purpose	Key Insights	Source(s)
Identity	NMR (¹ H, ¹³ C), IR, MS	Confirms molecular structure	¹ H NMR should show characteristic signals for Boc group (~1.4 ppm) and piperidine ring protons. IR shows N-H stretches (~3300-3400 cm ⁻¹) and C=O stretch of the carbamate (~1690 cm ⁻¹). MS confirms the molecular weight (m/z 201 [M+H] ⁺).	[10]
Purity	HPLC, TLC	Quantifies chemical purity	A purity of ≥97% is typical for commercial-grade material.	[8]

| Enantiomeric Purity | Chiral HPLC | Determines enantiomeric excess (e.e.) | This is the most critical test for a chiral intermediate. High e.e. (>99%) is required for pharmaceutical use. | [13] |



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Caption: A self-validating QC workflow ensuring material quality at each critical step.

Protocol Insight: Chiral HPLC for Enantiomeric Purity

Direct analysis of 3-aminopiperidine enantiomers by HPLC is challenging due to the molecule's lack of a UV chromophore. A validated method involves pre-column derivatization to attach a chromophoric tag.[13]

- Derivatization: The sample containing (R)- and potential (S)-enantiomers is reacted with a tagging agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base. This quantitatively converts the amines into their corresponding sulfonamides.
 - Causality: The tosyl group contains an aromatic ring, which is strongly UV-active, enabling sensitive detection at wavelengths like 228 nm.[13]
- Chromatography: The derivatized sample is injected onto a chiral stationary phase (CSP), such as a Chiralpak AD-H column.
- Separation: An isocratic mobile phase (e.g., 0.1% diethylamine in ethanol) is used for elution. The chiral column interacts differently with the two derivatized enantiomers, causing them to travel through the column at different rates and elute as two separate peaks.

- Quantification: The peak areas of the (R)- and (S)-enantiomers are integrated. The enantiomeric excess (e.e.) is calculated using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$. A resolution factor of >4.0 between the two peaks indicates excellent separation.[13]

Part 4: Applications in Pharmaceutical R&D

(R)-tert-butyl 3-aminopiperidine-1-carboxylate is primarily used as a high-value intermediate in drug synthesis.[7]

- DPP-4 Inhibitors: It is a cornerstone for synthesizing gliptins, a class of oral anti-hyperglycemic agents. The (R)-amino group is crucial for binding to the active site of the DPP-4 enzyme. Linagliptin and Alogliptin are prominent examples where this building block defines the core stereochemistry.[4][5]
- γ -Secretase Modulators: The compound has been utilized in the synthesis of γ -secretase modulators, which are investigated as potential therapeutic agents for Alzheimer's disease by aiming to lower the production of amyloid-beta (A β 42) peptides.[1][7]
- Bromodomain Inhibitors: It serves as a precursor for preparing potent CBP/P300 bromodomain inhibitors, which are being explored in oncology and other therapeutic areas. [5][9]

Part 5: Safety, Handling, and Storage

Proper handling is essential for laboratory safety. This compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

Category	Code	Description	Source(s)
Pictogram	GHS07		[5] [8] [14]
Signal Word	Warning		[5] [8] [11]
Hazard Statements	H302	Harmful if swallowed.	[11] [14] [15]
	H315	Causes skin irritation.	[11] [14] [15]
	H319	Causes serious eye irritation.	[11] [14] [15]
	H335	May cause respiratory irritation.	[11] [14] [15]
Precautionary Statements	P261, P280	Avoid breathing vapors/spray. Wear protective gloves/eye protection.	[8] [11]
	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[9] [11]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[9\]](#)[\[11\]](#) |

Handling and Storage Recommendations:

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended). The compound can be sensitive to moisture and air; storage under an inert atmosphere (e.g., nitrogen or argon) is advised to maintain product quality.[\[5\]](#)[\[11\]](#)

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